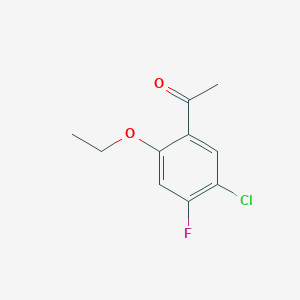
1-(5-Chloro-2-ethoxy-4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-ethoxy-4-fluorophenyl)ethanone is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of ethanone, substituted with chloro, ethoxy, and fluoro groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-ethoxy-4-fluorophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Halogenation: Introduction of the chloro and fluoro groups is achieved through halogenation reactions using reagents such as chlorine (Cl2) and fluorine (F2) or their respective halogenating agents.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl alcohol (ethanol) in the presence of a catalyst.
Acylation: The final step involves the acylation of the substituted benzene ring with ethanoyl chloride (CH3COCl) to form the ethanone derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Using large quantities of halogenating agents in controlled environments.
Catalytic Ethoxylation: Employing industrial catalysts to enhance the efficiency of the ethoxylation process.
Automated Acylation: Utilizing automated systems for the acylation step to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-ethoxy-4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids or other oxidized compounds.
Reduction Products: Alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-ethoxy-4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-ethoxy-4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence biochemical pathways related to its biological activity, such as inhibiting microbial growth or modulating enzyme functions.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-2-fluorophenyl)ethanone: Similar structure but lacks the ethoxy group.
2-chloro-1-(4-chloro-2-fluorophenyl)ethanone: Similar structure with additional chloro substitution.
1-(5-Chloro-4-ethoxy-2-fluorophenyl)ethanone: Similar structure with different substitution pattern.
Propiedades
Fórmula molecular |
C10H10ClFO2 |
|---|---|
Peso molecular |
216.63 g/mol |
Nombre IUPAC |
1-(5-chloro-2-ethoxy-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10-5-9(12)8(11)4-7(10)6(2)13/h4-5H,3H2,1-2H3 |
Clave InChI |
QTKBGYUBVPKNNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1C(=O)C)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


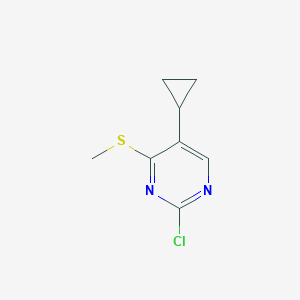
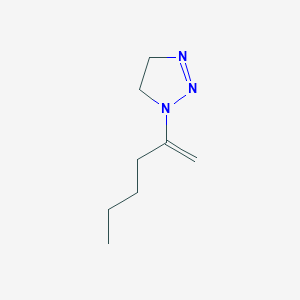
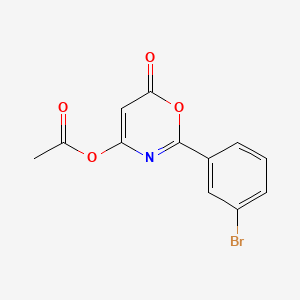
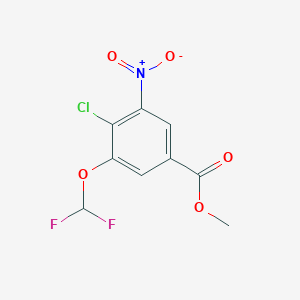

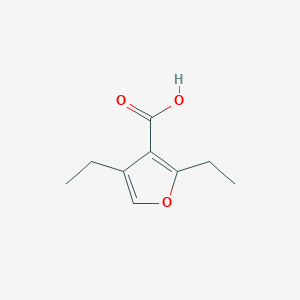
![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)
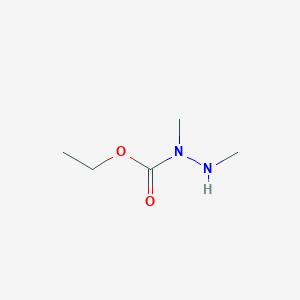
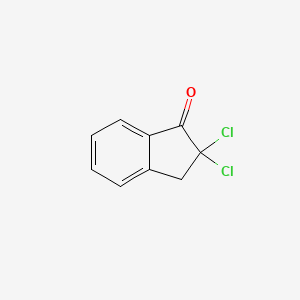
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)

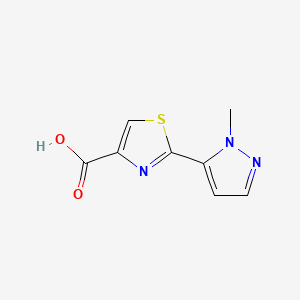
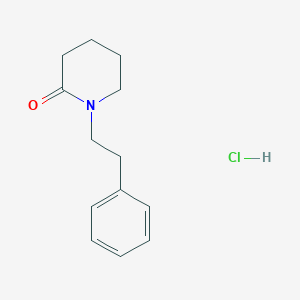
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
